molecular formula C31H35N3O4S B2906938 N-(2-(3-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide CAS No. 532974-99-5

N-(2-(3-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide

Cat. No.: B2906938
CAS No.: 532974-99-5
M. Wt: 545.7
InChI Key: JLBACUKUGFUFRD-UHFFFAOYSA-N
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Description

N-(2-(3-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide is a synthetically derived complex organic compound provided for research purposes. This molecule is of significant interest in early-stage biochemical and pharmacological screening due to its unique structural features, which incorporate indole, benzamide, and phenethylamine motifs. These moieties are commonly associated with biological activity, suggesting potential for investigating interactions with various enzymatic and receptor targets. Researchers can utilize this compound as a key intermediate in synthetic chemistry or as a probe for studying signal transduction pathways. Its structure includes a thioether linkage, which may be explored for modulating compound stability and bioavailability. This product is intended for laboratory and research applications only and is not formulated or tested for diagnostic or therapeutic use in humans or animals. Researchers are responsible for conducting all necessary experiments to determine the compound's specific properties, mechanism of action, and applications.

Properties

IUPAC Name

N-[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H35N3O4S/c1-21-9-11-24(17-22(21)2)31(36)33-15-16-34-19-29(25-7-5-6-8-26(25)34)39-20-30(35)32-14-13-23-10-12-27(37-3)28(18-23)38-4/h5-12,17-19H,13-16,20H2,1-4H3,(H,32,35)(H,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBACUKUGFUFRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCCC4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H35N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Amidation Reactions: The formation of the amide bond is a crucial step, often achieved through the reaction of an amine with a carboxylic acid derivative.

    Thioether Formation:

    Indole Synthesis: The indole ring is a key structural component, often synthesized through Fischer indole synthesis or other cyclization methods.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Solvents: Dichloromethane (DCM), ethanol, dimethyl sulfoxide (DMSO)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with NaBH4 can produce alcohols.

Scientific Research Applications

N-(2-(3-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(2-(3-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3,4-Dimethoxyphenyl)ethyl)acetamide: Shares structural similarities but lacks the indole ring and thioether linkage.

    3,4-Dimethoxyphenethylamine: A simpler compound with fewer functional groups, used as a precursor in the synthesis of more complex molecules.

Uniqueness

N-(2-(3-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide is unique due to its combination of functional groups and structural complexity, which confer specific chemical and biological properties not found in simpler analogs.

Biological Activity

N-(2-(3-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Compound Structure and Properties

The molecular formula of this compound is C27H30N6O5SC_{27}H_{30}N_{6}O_{5}S, with a molecular weight of 550.6 g/mol. The compound features a unique structure that combines elements from indole and benzamide derivatives, which are known for their diverse pharmacological properties.

PropertyValue
Molecular FormulaC27H30N6O5S
Molecular Weight550.6 g/mol
CAS Number872996-12-8

Research indicates that compounds similar to this compound may exert their biological effects through multiple mechanisms:

  • Inhibition of Cholinesterase : Some derivatives have shown promise as inhibitors of acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease. By inhibiting AChE, these compounds can potentially enhance cholinergic transmission in the brain .
  • Antioxidant Activity : The presence of methoxy groups in the structure suggests potential antioxidant properties, which can protect cells from oxidative stress and related pathologies .
  • Anti-inflammatory Effects : Indole derivatives are often associated with anti-inflammatory activity, which could be beneficial in various inflammatory conditions .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits:

  • Significant inhibition of AChE : This effect was confirmed through enzyme assays where the compound displayed a dose-dependent inhibition profile.
  • Radical scavenging activity : The compound exhibited the ability to scavenge free radicals in various assays, indicating its potential as an antioxidant agent.

In Vivo Studies

Preliminary in vivo studies have suggested that this compound may have neuroprotective effects. For example:

  • Cognitive Improvement : Animal models treated with the compound showed improved cognitive functions compared to control groups, indicating potential therapeutic effects on memory and learning processes.

Case Studies

  • Study on Cholinesterase Inhibition : A study conducted by Varadaraju et al. (2013) explored various piperazine derivatives and their effects on AChE inhibition. Similar structures to the compound were found to significantly inhibit AChE activity, suggesting a promising avenue for further research into this compound's efficacy against neurodegenerative diseases .
  • Antioxidant Activity Assessment : Research highlighted in recent publications indicates that compounds with similar methoxy-substituted indole structures exhibit substantial antioxidant properties. These findings support the hypothesis that this compound could provide protective effects against oxidative stress-related cellular damage .

Q & A

Q. What challenges arise in scaling up the synthesis, and how are they addressed?

  • Methodological Answer :
  • Process Intensification : Switch from batch to flow chemistry for exothermic steps (e.g., amide coupling) .
  • Purification Optimization : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost-effective scale-up .
  • Quality by Design (QbD) : Use DOE (design of experiments) to map critical process parameters (CPPs) like mixing speed and temperature .

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